molecular formula C21H21ClN2O4 B2681923 3-(4-chlorophenyl)-4,7-dihydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one CAS No. 929490-33-5

3-(4-chlorophenyl)-4,7-dihydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one

Cat. No.: B2681923
CAS No.: 929490-33-5
M. Wt: 400.86
InChI Key: AGWFUSWJRVKGBP-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4,7-dihydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one is a synthetic coumarin derivative strategically designed for interdisciplinary research. Its structure, which incorporates a chlorophenyl group and a methylpiperazine moiety, is of significant interest in medicinal chemistry for the development of novel bioactive compounds. Scientific literature on closely related analogs indicates that this class of molecules exhibits a high affinity for key central nervous system (CNS) receptors . Specifically, coumarin-piperazine hybrids are known to act on serotonin (5-HT) and dopamine receptors, making them valuable pharmacological tools for researching neurodegenerative and psychiatric disorders such as Parkinson's disease, schizophrenia, anxiety, and depression . Beyond neuroscientific applications, coumarin-piperazine derivatives have demonstrated substantial potential in oncology research. These compounds have shown antiproliferative activity against a range of human tumor cell lines, including those from leukemia, and lung, colon, breast, and prostate cancers . The piperazine ring is a privileged structure in drug discovery, often contributing to improved pharmacokinetic properties and bioactivity. Furthermore, research suggests derivatives in this chemical space may also provide a platform for investigating antioxidant, anti-inflammatory, and antimicrobial agents, as well as acetylcholinesterase inhibitors . This product is presented as a key intermediate and chemical probe for researchers exploring these and other biological pathways.

Properties

IUPAC Name

3-(4-chlorophenyl)-4,7-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4/c1-23-8-10-24(11-9-23)12-16-17(25)7-6-15-19(26)18(21(27)28-20(15)16)13-2-4-14(22)5-3-13/h2-7,25-26H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWFUSWJRVKGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3O)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4,7-dihydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the piperazine moiety: This can be accomplished through nucleophilic substitution reactions, where the piperazine ring is introduced using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Hydroxyl Groups (4- and 7-Positions)

  • Protection/Deprotection :

    • Acetylation: React with acetic anhydride/pyridine to form acetates, enhancing solubility for further reactions .

    • Silylation: Use tert-butyldimethylsilyl chloride (TBDMSCl) for selective protection .

  • Oxidation :

    • Susceptible to oxidation by KMnO₄ or H₂O₂ under acidic conditions, forming quinone derivatives .

Piperazinylmethyl Group (8-Position)

  • Alkylation/Protonation :

    • The piperazine nitrogen undergoes alkylation with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .

    • Protonation in acidic media enhances water solubility .

4-Chlorophenyl Substituent (3-Position)

  • Nucleophilic Aromatic Substitution :

    • Chlorine can be replaced by amines or alkoxides under catalytic Cu(I) conditions .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, with melting point ~280–290°C (DSC data) .

  • Photodegradation : UV exposure (λ = 254 nm) leads to cleavage of the chromen-2-one ring, forming phenolic byproducts .

  • pH Sensitivity :

    • Stable in pH 5–7; hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions .

Key Reaction Pathways

Reaction TypeReagents/ConditionsProduct/ApplicationSource
Mannich Alkylation HCHO, 4-methylpiperazine, EtOHPiperazinylmethyl substitution
Hydroxyl Acetylation Ac₂O, pyridine, RTProtected intermediate for synthesis
Chlorine Substitution NH₃, CuI, DMF, 100°C3-Aminophenyl derivative
Oxidation to Quinone H₂O₂, H₂SO₄, 60°CBioactive quinone analog

Scientific Research Applications

Inhibition of Cyclin-Dependent Kinases (CDKs)

One of the primary applications of this compound is its role as an inhibitor of cyclin-dependent kinases, specifically CDK-2 and CDK-9. These kinases are crucial for cell cycle regulation and are implicated in various cancers:

  • Mechanism of Action : The compound competes with ATP for binding at the active site of CDKs, leading to reduced kinase activity and subsequent inhibition of cell proliferation in cancer cells .
  • Case Studies : Research has shown that derivatives of this compound exhibit significant anticancer properties in vitro and in vivo. For instance, studies demonstrated that specific analogs led to tumor growth inhibition in various cancer models, suggesting their potential as therapeutic agents .

Antiviral Activity

In addition to its anticancer properties, this compound has been explored for its antiviral effects, particularly against HIV:

  • Mechanism : The inhibition of CDK-9 is particularly relevant as it plays a role in the transcriptional regulation of HIV genes. By inhibiting this kinase, the compound can potentially disrupt the viral life cycle .
  • Research Findings : Preliminary studies indicate that certain analogs can reduce viral replication in infected cells, highlighting their dual role as both anticancer and antiviral agents .

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties:

  • Mechanism : The antioxidant activity associated with the chromenone structure may help mitigate oxidative stress-related neuronal damage .
  • Case Studies : In models of neurodegenerative diseases, compounds similar to this have shown promise in enhancing neuronal survival and function, indicating potential applications in treating conditions like Parkinson's disease .

Data Tables

Application AreaMechanism of ActionKey Findings
Cyclin-dependent kinase inhibitionCompetes with ATP for bindingSignificant tumor growth inhibition observed
Antiviral activityDisrupts transcriptional regulation of HIVReduction in viral replication noted
NeuroprotectionAntioxidant effectsEnhanced neuronal survival in models

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4,7-dihydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Key Structural Modifications

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with three closely related analogues (Table 1):

Compound Substituents Molecular Formula Molecular Weight (g/mol) ChemSpider ID
Target: 3-(4-Chlorophenyl)-4,7-dihydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one 3: 4-Cl-phenyl; 4,7: -OH; 8: 4-methylpiperazinylmethyl C₂₁H₂₂ClN₂O₄ 413.87 Not explicitly provided
3-(4-Chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one 3: 4-Cl-phenyl; 4: -CH₃; 7: -OH; 8: 4-ethylpiperazinylmethyl C₂₃H₂₅ClN₂O₃ 412.91 5541098
3-(4-Chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4H-chromen-4-one 3: 4-Cl-phenyl; 2: -CH₃; 7: -OH; 8: 4-(2-hydroxyethyl)piperazinylmethyl C₂₃H₂₅ClN₂O₄ 428.91 1162789
6-chloro-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one 6: -Cl; 7: -OH; 4: phenylpiperazinylmethyl C₂₀H₂₀ClN₂O₃ 371.84 Not provided

Table 1 : Structural variations among coumarin derivatives.

Impact of Substituents on Physicochemical Properties

Piperazine Modifications: The 4-methylpiperazine group in the target compound balances lipophilicity and solubility, favoring blood-brain barrier (BBB) penetration . 4-(2-Hydroxyethyl)piperazine (Compound ) introduces a polar hydroxyl group, improving solubility and enabling hydrogen bonding with biological targets.

Hydroxyl Group Positioning :

  • The 4,7-dihydroxy configuration in the target compound supports antioxidant activity and metal chelation, critical for radical-scavenging therapies .
  • Methyl substitution at position 4 (Compound ) reduces polarity, which may limit solubility but enhance metabolic stability.

Chlorophenyl vs. Phenylpiperazine :

  • The 4-chlorophenyl group (target compound) enhances electron-withdrawing effects, stabilizing the chromen-2-one ring and influencing π-π stacking in protein binding .
  • Phenylpiperazine (Compound ) introduces bulkier aromaticity, which may improve affinity for serotonin or dopamine receptors but increase steric hindrance .

Biological Activity

The compound 3-(4-chlorophenyl)-4,7-dihydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one , often referred to as a neoflavonoid, has garnered attention in pharmacological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C_{19}H_{22}ClN_{1}O_{4}
  • IUPAC Name : 3-(4-chlorophenyl)-4,7-dihydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity : The dihydroxy groups in the chromenone structure contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Inhibition of Enzymes : It has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators.
  • Cell Proliferation Modulation : Studies suggest that it may influence cell cycle progression and apoptosis in cancer cells by modulating signaling pathways related to cell survival.

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

Biological Activity Assay Type Results Reference
AntioxidantDPPH Radical ScavengingIC50 = 25 µg/mL
COX InhibitionEnzyme Inhibition AssayIC50 = 15 µM
CytotoxicityMTT Assay on Cancer Cell LinesIC50 values range from 10 to 30 µM
Anti-inflammatoryNO Production InhibitionSignificant reduction at 20 µg/mL

Case Study 1: Anticancer Properties

A study evaluated the anticancer potential of the compound against various cancer cell lines, including breast and lung cancer. The results showed that it inhibited cell proliferation significantly compared to control groups, with an IC50 value indicating potent activity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties, where the compound was tested on lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated a marked decrease in nitric oxide production, suggesting that the compound effectively mitigates inflammation through inhibition of iNOS expression.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
AlkylationDCM, NaOH, 40°C, 12 h65–7095
PurificationSilica gel column (EtOAc/hexane)99

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) resolves the chromen-2-one backbone and substituent positions. Compare bond lengths (e.g., C=O at ~1.21 Å) and torsion angles with published chromenone derivatives .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and piperazine methyl groups (δ 2.3–3.1 ppm) .
    • FT-IR : Confirm hydroxyl (3400–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .

Advanced Question: How to design experiments to evaluate its biological activity while minimizing confounding variables?

Methodological Answer:

  • In Vitro Assays : Use randomized block designs with split-plot arrangements. For example:
    • Main Plots : Test compound concentrations (e.g., 1–100 μM).
    • Subplots : Cell lines/tissues (e.g., cancer vs. normal cells) .
  • Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity).
  • Data Normalization : Express activity as % inhibition relative to controls, adjusting for solvent effects .

Advanced Question: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis Framework :
    • Systematically compare assay conditions (e.g., pH, temperature, cell passage number).
    • Validate via orthogonal methods: Combine enzyme inhibition data with cellular uptake studies (e.g., LC-MS quantification) .
    • Assess structure-activity relationships (SAR): Modify substituents (e.g., nitro vs. methoxy groups) to isolate contributing factors .

Q. Table 2: Comparative Bioactivity of Analogues

Substituent ModificationIC₅₀ (μM)Solubility (mg/mL)
8-Nitrochromenone12.30.5
8-Methoxychromenone28.91.2

Basic Question: What safety precautions are critical during handling?

Methodological Answer:

  • Hazard Mitigation :
    • Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319) .
    • Store in airtight containers at 2–8°C to prevent degradation .
  • Spill Response : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Question: How to assess its environmental fate and ecotoxicological risks?

Methodological Answer:

  • Environmental Persistence Studies :
    • Photodegradation : Exclude to UV light (λ = 290–400 nm) and monitor half-life via LC-MS .
    • Bioaccumulation : Measure logP values (e.g., using shake-flask method; predicted logP = 2.8) .
  • Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (LC₅₀) and algae (growth inhibition) under OECD guidelines .

Advanced Question: How to validate crystallographic data for structural publications?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 123 K to minimize thermal motion artifacts .
  • Refinement : Apply SHELXL-97 with R-factor convergence <0.05. Report mean σ(C–C) bond lengths (target: ±0.004 Å) .
  • Deposition : Submit CIF files to the Cambridge Structural Database (CSD) for peer validation .

Basic Question: What solvents and pH conditions stabilize this compound in solution?

Methodological Answer:

  • Solubility : Maximize in DMSO or ethanol (up to 10 mM). Avoid aqueous buffers below pH 6.0 due to phenolic hydroxyl protonation .
  • Stability : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks). Degradation products include demethylated piperazine derivatives .

Advanced Question: How to design SAR studies targeting piperazine and chlorophenyl modifications?

Methodological Answer:

  • Synthetic Strategy :
    • Replace 4-methylpiperazine with morpholine or piperidine to alter lipophilicity.
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the chlorophenyl ring .
  • Biological Testing : Corrogate cytotoxicity (e.g., MTT assay) with computational docking (e.g., AutoDock Vina) to identify binding motifs .

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